molecular formula C16H23ClN2O B2496758 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride CAS No. 2034264-35-0

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride

Cat. No. B2496758
CAS RN: 2034264-35-0
M. Wt: 294.82
InChI Key: PQITVPUGILXISG-UHFFFAOYSA-N
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Description

Chemical compounds featuring dihydroisoquinoline and azetidine structures are significant in medicinal chemistry, given their potential biological activities. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to dihydroisoquinolines and azetidines typically involves multi-step chemical processes. For example, Xia et al. (2013) described the synthesis of a N-substituted regioisomer of besifloxacin from a difluoroquinoline derivative and an aminoazepane in acetonitrile, yielding the product in 37% yield, demonstrating a complex synthetic pathway that could be analogous to the compound of interest (Xia, Chen, & Yu, 2013).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using NMR, mass spectrometry, and elemental analysis, as shown in the synthesis and characterization of complex quinoline derivatives (Xia et al., 2013). These techniques provide detailed information on the molecular architecture and functional groups present in the compound.

Chemical Reactions and Properties

Chemical reactions involving dihydroisoquinoline derivatives often leverage their reactivity towards nucleophiles and electrophiles. For instance, compounds with a dihydroisoquinoline moiety can undergo nucleophilic addition reactions, as demonstrated by Muramatsu et al. (2013), where tetrahydroisoquinolines were arylated via a nucleophilic addition mechanism (Muramatsu, Nakano, & Li, 2013).

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Characterization: The compound has been explored in various chemical syntheses and characterizations. For instance, the synthesis of related dihydroisoquinoline compounds involved reactions like condensation of aromatic amines with N-phenylacetamide and further transformations, indicating a complex synthetic route often associated with such chemicals (Chandrashekaraiah et al., 2014). Another study involved the synthesis of derivatives of dihydroisoquinoline, highlighting the versatility and adaptability of these compounds in chemical synthesis (Ouchi et al., 2002).

Biological Activities

  • Antimicrobial and Antitubercular Activities: Compounds structurally related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride have been evaluated for their biological activities. Research has shown that similar compounds exhibit notable antimicrobial and antitubercular properties, underscoring their potential in therapeutic applications (Chandrashekaraiah et al., 2014). Additionally, studies on isoquinoline derivatives have revealed their antivirus activity against human respiratory diseases, though they do not inhibit neuraminidase activity as previously assumed (Shinkai & Nishimura, 1972).

Catalytic Applications

  • Catalytic Uses in Organic Synthesis: The structure of dihydroisoquinoline, closely related to the compound , has been utilized in catalytic processes for the synthesis of various organic compounds. This demonstrates the utility of such compounds in facilitating or improving chemical reactions, indicative of their potential in industrial and pharmaceutical applications (Guggilapu et al., 2016).

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQITVPUGILXISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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